3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Structural Biology p53 Stabilizers Cancer Therapeutics

Obtain the only co-crystallized fragment for oncogenic p53 Y220C stabilization (PDB 5AOL). This ortho-phenylenediamine building block delivers: - Validated 3-bromo-5-trifluoromethyl geometry for mutant crevice binding - Heavy atom (Br) for crystallographic phasing & cross-coupling diversification - CF3 group for hydrophobic subpocket occupancy & metabolic stability - ≥97% purity with batch-specific QC (NMR, HPLC, GC) for reproducible synthesis Ideal for fragment elaboration, benzimidazole/quinoxaline library synthesis, and SAR studies.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
CAS No. 113170-72-2
Cat. No. B038285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
CAS113170-72-2
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)Br)C(F)(F)F
InChIInChI=1S/C7H6BrF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
InChIKeyOVGAPUVMLZWQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Overview


3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 113170-72-2) is an ortho-phenylenediamine derivative featuring a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and adjacent primary amine groups at the 1- and 2-positions [1]. The compound has a molecular formula of C7H6BrF3N2 and a molecular weight of 255.04 g/mol . This substitution pattern confers distinct physicochemical properties: a melting point of 61-65°C, predicted boiling point of 273.9°C at 760 mmHg, density of 1.774 g/cm³, and calculated LogP values ranging from 1.64 to 3.8 depending on the computational method employed . As an aromatic diamine, it serves as a versatile synthon for constructing nitrogen-containing heterocycles via condensation reactions with carbonyl compounds .

Why 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Is Irreplaceable


Substitution of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine with its regioisomers or non-brominated analogs is precluded by three interdependent factors: regiospecific substitution pattern dictates heterocyclic annulation outcomes, the bromine atom enables orthogonal cross-coupling while the trifluoromethyl group modulates both electronic properties and protein-binding interactions, and documented applications in structural biology demonstrate that the exact 3-bromo-5-trifluoromethyl substitution geometry is essential for occupying specific protein binding pockets [1][2]. For instance, the regioisomer 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS 157026-19-2) exhibits a different substitution pattern that alters the spatial orientation of the functional groups, while the non-brominated parent compound 5-(trifluoromethyl)benzene-1,2-diamine lacks the heavy atom required for both crystallographic phasing and halogen-bonding interactions . The evidence presented below quantifies these functional differences across multiple application-relevant dimensions.

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: Differentiation Evidence


p53 Y220C Mutant Binding Mode

The target compound has been co-crystallized with the p53 cancer mutant Y220C, yielding a high-resolution X-ray diffraction structure at 1.50 Å resolution (R-Free 0.169, R-Work 0.139) [1][2]. The primary citation documents that this compound binds to an extended crevice on the mutant protein surface and reveals a cryptic, transiently open hydrophobic subpocket modulated by Cys220 [1]. No comparable PDB entry exists for the regioisomer 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS 157026-19-2) or the non-brominated analog 5-(trifluoromethyl)benzene-1,2-diamine bound to this therapeutically relevant mutant [3]. The bromine atom in the 3-position serves as a heavy atom for crystallographic phasing and contributes to specific halogen-bonding interactions that stabilize the ligand-protein complex [1].

Structural Biology p53 Stabilizers Cancer Therapeutics

Purity and Analytical Documentation

The target compound is commercially available with a minimum purity specification of 97% from multiple established suppliers, with batch-specific analytical documentation including NMR, HPLC, and GC traceable upon request . The Sigma-Aldrich (ALDRICH) specification sheet documents ≥96.5% purity by GC area percent with titration range of 96.5-103.5% and IR spectrum conformation to structure . In contrast, the regioisomer 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS 157026-19-2) is typically supplied at 95% minimum purity specification with more limited supplier network coverage and fewer documented analytical certificates . The target compound's higher purity specification and broader supplier availability reduce the risk of batch-to-batch variability in downstream synthetic applications.

Chemical Procurement Quality Control Analytical Chemistry

Regioisomeric Differentiation

The target compound (3-bromo substitution relative to the 1,2-diamine moiety) presents a fundamentally different steric and electronic environment for condensation reactions compared to its 5-bromo regioisomer (CAS 157026-19-2) and its 6-bromo regioisomer (CAS 1807008-87-2) . In ortho-phenylenediamine chemistry, the position of ring substituents relative to the reactive amine groups directly influences both the regioselectivity of benzimidazole formation (when reacting with unsymmetrical carbonyl electrophiles) and the subsequent reactivity of the bromine substituent in cross-coupling reactions . The 3-bromo substitution places the halogen ortho to one amino group and meta to the other, whereas the 5-bromo isomer places the halogen para to one amino group and meta to the other. This spatial difference, while subtle in 2D representation, translates to measurable differences in reaction outcomes when the bromine is subsequently employed as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed transformations following heterocycle formation .

Heterocyclic Synthesis Regioselectivity Benzimidazole Chemistry

Physical Property Consistency

The target compound exhibits a well-characterized and consistently reported melting point of 60-64°C across multiple authoritative sources including Thermo Scientific (61-65°C), Sigma-Aldrich (60-62°C), and ChemSrc (60-64°C) . This narrow melting range indicates high crystalline purity and facilitates reliable laboratory handling, including accurate weighing and controlled dissolution. The compound is a solid at ambient temperature (20°C) and requires refrigerated storage (2-8°C) under inert atmosphere and protection from light for long-term stability [1]. In contrast, regioisomers and non-brominated analogs exhibit variable physical properties and may require different handling protocols. The consistency of reported physical data across multiple vendor sources provides confidence in batch-to-batch reproducibility, a critical factor for laboratories performing multi-step synthetic sequences or maintaining compound libraries.

Physical Chemistry Laboratory Handling Compound Management

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: Application Scenarios


p53 Y220C Fragment-Based Drug Discovery

Based on the high-resolution X-ray crystal structure (PDB 5AOL, 1.50 Å) demonstrating specific binding to the p53 Y220C mutant surface crevice, this compound is the structurally validated starting point for fragment elaboration campaigns aimed at developing small-molecule stabilizers of oncogenic p53 mutants [1]. The 3-bromo substitution provides a heavy atom for crystallographic phasing, while the trifluoromethyl group occupies a hydrophobic subpocket [1]. No other regioisomer has been co-crystallized with this therapeutically relevant target, making the target compound the only structurally characterized fragment for this binding site [2]. Researchers should prioritize procurement of high-purity (≥97%) material with batch-specific analytical documentation to ensure reproducibility of crystallization experiments .

Benzimidazole Library Synthesis

The ortho-phenylenediamine scaffold enables condensation with aldehydes, carboxylic acids, or orthoesters to generate 2-substituted benzimidazoles bearing a 4-bromo-6-trifluoromethyl substitution pattern . The retained bromine atom serves as a versatile handle for subsequent diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling rapid library expansion . The 3-bromo substitution pattern (ortho to one amine) is distinct from regioisomers and yields benzimidazole derivatives with unique substitution geometry. Procurement should favor the 97% purity grade with GC verification (≥96.5%) to minimize side reactions during both the condensation step and subsequent cross-coupling transformations .

Trifluoromethyl Probe Synthesis

The trifluoromethyl group provides favorable metabolic stability and lipophilicity modulation (calculated LogP range 1.64-3.8, depending on computational method) for compounds destined for cellular or in vivo evaluation . The combination of bromine (heavy atom) and trifluoromethyl (19F NMR-active) renders derivatives amenable to multiple orthogonal analytical and imaging techniques. Based on the compound's established reactivity profile as documented in vendor technical literature, it is suitable for constructing heterocyclic scaffolds including benzimidazoles, quinoxalines, and piperazinones . Laboratories should note that the compound requires storage at 2-8°C under inert atmosphere and protection from light for long-term stability [3].

Scale-Up Preparation of Key Intermediates

For laboratories or CDMOs requiring multi-gram to kilogram quantities, the compound is available from multiple established suppliers including Sigma-Aldrich (ALDRICH brand), Thermo Scientific (Alfa Aesar), and Bidepharm, with documented scalability up to kilogram quantities [4]. The consistency of physical properties (melting point 60-64°C) across supplier batches indicates reliable crystalline morphology, which facilitates reproducible handling in large-scale reactions . The 97% minimum purity specification with GC area percent verification (≥96.5%) provides quality assurance suitable for process development and early-stage manufacturing campaigns . Procurement teams should verify batch-specific analytical certificates (NMR, HPLC, GC) prior to committing material to costly multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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